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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657 Get Quote

Introduction

ATTO 465 is a fluorescent dye belonging to the rhodamine family, recognized for its strong

absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability.

[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent

labeling of primary amine groups in biomolecules such as proteins, antibodies, and amine-

modified oligonucleotides.[2] The stable amide bond formed between the dye and the

biomolecule makes ATTO 465 NHS ester an ideal candidate for a variety of fluorescence-

based applications, particularly in the realm of high-resolution microscopy, including single-

molecule detection and super-resolution techniques like Stimulated Emission Depletion (STED)

and Stochastic Optical Reconstruction Microscopy (STORM).[1][3] This document provides

detailed application notes and protocols for the use of ATTO 465 NHS ester in high-resolution

microscopy.

Core Properties of ATTO 465
The exceptional photophysical properties of ATTO 465 make it a versatile and reliable

fluorophore for demanding imaging applications.[4] A summary of its key characteristics is

presented below.
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Property Value Reference(s)

Maximum Excitation

Wavelength (λex)
453 nm [2][4]

Maximum Emission

Wavelength (λem)
506 nm [2][4]

Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹ [2][5]

Fluorescence Quantum Yield

(Φ)
75% [2][5]

Fluorescence Lifetime (τ) 5.0 ns [2][5]

Stokes Shift ~53 nm [4]

Correction Factor (CF₂₈₀) 0.48 [5][6]

Experimental Protocols
Protein and Antibody Labeling with ATTO 465 NHS Ester
This protocol describes the general procedure for conjugating ATTO 465 NHS ester to proteins

and antibodies.

Materials:

Protein or antibody to be labeled (in an amine-free buffer)

ATTO 465 NHS ester

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[7][8]

Purification column (e.g., Sephadex G-25)[7]

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:
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Protein Preparation:

Ensure the protein solution is free of amine-containing buffers (e.g., Tris).[9] If necessary,

dialyze the protein against PBS.

The protein concentration should be at least 2 mg/mL for efficient labeling.[2][8]

Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium

bicarbonate solution (pH 8.3).[2]

Dye Preparation:

Allow the vial of ATTO 465 NHS ester to warm to room temperature before opening to

prevent moisture condensation.[6]

Immediately before use, dissolve the ATTO 465 NHS ester in anhydrous, amine-free

DMSO or DMF to a concentration of 2 mg/mL.[2][7]

Labeling Reaction:

Calculate the required volume of the dye stock solution to achieve the desired dye-to-

protein molar ratio. A starting point of a 2 to 10-fold molar excess of dye to protein is

recommended.[7]

While gently vortexing, add the calculated volume of the ATTO 465 NHS ester stock

solution to the protein solution.[7]

Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[2][7]

Purification of the Labeled Protein:

Separate the labeled protein from the unreacted dye using a gel permeation

chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[8]

The first colored band to elute is the labeled protein conjugate.[7]

Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 453 nm (A_max).

Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A₂₈₀ -

(A_max * CF₂₈₀)) * ε_dye][8] Where:

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M⁻¹cm⁻¹).

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48).

Storage: Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C

for long-term storage, protected from light.[7][10]
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Protein Labeling Workflow

Preparation

Reaction

Purification & Analysis

1. Prepare Protein Solution
(Amine-free buffer, pH 8.3)

3. Mix Dye and Protein

2. Prepare ATTO 465 NHS Ester
(2 mg/mL in DMSO/DMF)

4. Incubate
(30-60 min, RT, dark)

5. Purify Conjugate
(Gel Filtration)

6. Determine DOL
(Spectrophotometry)

7. Store Labeled Protein
(4°C or -20°C, dark)

Click to download full resolution via product page

Protein Labeling Workflow

Immunofluorescence Staining Protocol
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This protocol outlines a general procedure for immunofluorescence staining of cells using an

ATTO 465-labeled antibody.

Materials:

Fixed and permeabilized cells on coverslips

Blocking buffer (e.g., 1-5% BSA in PBS)

ATTO 465-labeled primary or secondary antibody

PBS

Mounting medium

Procedure:

Blocking:

Block non-specific binding sites by incubating the cells with blocking buffer for 30-60

minutes at room temperature.[2]

Primary Antibody Incubation (Indirect Staining):

If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted

in blocking buffer for 1 hour at room temperature or overnight at 4°C.

Wash the cells three times with PBS.

ATTO 465-Labeled Antibody Incubation:

Incubate the cells with the ATTO 465-labeled antibody (primary or secondary) diluted in

blocking buffer for 1 hour at room temperature, protected from light.[2]

Washing:

Wash the cells three to five times with PBS to remove unbound labeled antibody.[2]

Mounting:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.

Immunofluorescence Staining Workflow

1. Fix and Permeabilize Cells

2. Block
(1-5% BSA in PBS)

3. Primary Antibody Incubation
(if applicable)

4. Wash (3x PBS)

5. ATTO 465-Labeled Antibody
(1 hr, RT, dark)

6. Wash (3-5x PBS)

7. Mount Coverslip

8. High-Resolution Microscopy

Click to download full resolution via product page
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Immunofluorescence Staining Workflow

Applications in High-Resolution Microscopy
ATTO 465 is well-suited for high-resolution microscopy techniques due to its high quantum

yield and photostability.[3]

Stimulated Emission Depletion (STED) Microscopy: The high photostability of ATTO 465

allows it to withstand the high laser powers used for depletion in STED microscopy, enabling

sub-diffraction resolution imaging.[3]

Stochastic Optical Reconstruction Microscopy (STORM): As a bright and photostable

fluorophore, ATTO 465 is a suitable candidate for single-molecule localization microscopy

techniques like STORM.[3]

Multiplex Immunofluorescence: A derivative, Atto 465-pentafluoroaniline (Atto 465-p), has

been developed as a photostable nuclear stain.[11][12] This allows for the use of the 405 nm

laser channel for another target, increasing the flexibility of multiplex imaging panels.[11][12]

Atto 465-p has demonstrated greater photostability compared to the parent dye.[3][13]

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/pdf/Atto_465_in_Super_Resolution_Microscopy_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Atto_465_in_Super_Resolution_Microscopy_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Atto_465_in_Super_Resolution_Microscopy_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8832627/
https://pubmed.ncbi.nlm.nih.gov/34994225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8832627/
https://pubmed.ncbi.nlm.nih.gov/34994225/
https://www.benchchem.com/pdf/Atto_465_in_Super_Resolution_Microscopy_A_Comparative_Guide.pdf
https://www.biorxiv.org/content/10.1101/2021.05.14.444234v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Solution

Low Labeling Efficiency
Presence of amine-containing

buffers (e.g., Tris).

Dialyze the protein against an

amine-free buffer like PBS

before labeling.[7]

Hydrolyzed ATTO 465 NHS

ester due to moisture.

Allow the dye vial to warm to

room temperature before

opening. Prepare the dye

solution immediately before

use in an anhydrous solvent.

[7]

Incorrect reaction buffer pH.

Ensure the pH of the reaction

buffer is between 8.0 and 9.0

(optimally 8.3).[7]

Low protein concentration.

Increase the protein

concentration to at least 2

mg/mL.[7]

Poor Signal in Microscopy Low degree of labeling (DOL).

Optimize the dye-to-protein

molar ratio during the labeling

reaction.

Photobleaching.

Use an anti-fade mounting

medium. Minimize exposure to

excitation light.

Conclusion
ATTO 465 NHS ester is a high-performance fluorescent probe for the labeling of biomolecules

for advanced microscopy applications. Its excellent photophysical properties and

straightforward labeling protocols make it a valuable tool for researchers in cell biology,

neuroscience, and drug discovery. The protocols and data presented here provide a

comprehensive guide for the successful application of ATTO 465 NHS ester in high-resolution

imaging studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Atto_465_NHS_Ester_Labeling.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Atto_465_NHS_Ester_Labeling.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Atto_465_NHS_Ester_Labeling.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Atto_465_NHS_Ester_Labeling.pdf
https://www.benchchem.com/product/b15555657?utm_src=pdf-body
https://www.benchchem.com/product/b15555657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. sigmaaldrich.com [sigmaaldrich.com]

6. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. spectra.arizona.edu [spectra.arizona.edu]

10. NHS ester protocol for labeling proteins [abberior.rocks]

11. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra
Useful for Multiplex Immunofluorescence Histochemistry - PMC [pmc.ncbi.nlm.nih.gov]

12. Atto 465 Derivative Is a Nuclear Stain with Unique Excitation and Emission Spectra
Useful for Multiplex Immunofluorescence Histochemistry - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [ATTO 465 NHS Ester: Application Notes and Protocols
for High-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555657#atto-465-nhs-ester-for-high-resolution-
microscopy-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15555657?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

